2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPSDNHIVLGAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a nucleophilic substitution reaction, where thiophen-2-ylmethylamine reacts with an acyl chloride derivative of the piperidine intermediate.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or another suitable acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism by which 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonyl and thiophene groups are likely to play key roles in these interactions, possibly through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Sulfonyl Heterocycles
- Target Compound: Contains a 4-chlorobenzenesulfonyl-piperidine group. Piperidine sulfonates are noted for their conformational rigidity and improved bioavailability compared to non-sulfonylated analogs .
- Piperazine sulfonates are prevalent in CNS-targeting agents due to enhanced blood-brain barrier penetration .
- Analog 2 () : 2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide uses a piperazine core with a sulfanyl group, demonstrating versatility in modulating lipophilicity and steric bulk .
Thiophene Substituents
- Target Compound : The thiophen-2-ylmethyl group may enhance binding to aromatic residues in enzyme active sites, as seen in thrombin inhibitors .
- Analog 3 () : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide integrates thiophene into a fused thiazolopyridazine system, which is associated with anticancer activity .
- Analog 4 () : N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide combines thiophene with a trifluoromethylpyrimidine, a motif common in kinase inhibitors .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. The presence of the sulfonyl group and the piperidine ring are common features in many enzyme inhibitors. These structural elements could potentially interact with enzyme active sites, disrupting their function.
Receptor Interactions
The compound's complex structure, including the thiophene ring and the acetamide group, indicates potential for receptor binding. It may interact with various biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Structure-Activity Relationships
The biological activity of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide likely depends on its key structural features:
- 4-chlorobenzenesulfonyl group: Enhances lipophilicity and may contribute to membrane permeability.
- Piperidine ring: Common in many biologically active compounds, often contributing to binding affinity.
- Thiophene ring: May participate in π-π stacking interactions with aromatic amino acid residues in target proteins.
- Acetamide linker: Provides hydrogen bonding capabilities, potentially stabilizing protein-ligand interactions.
Comparative Analysis
To better understand the potential biological activity of our compound, we can compare it to similar structures with known activities:
| Compound | Structural Similarity | Known Biological Activity |
|---|---|---|
| 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide | Very high (differs only in chloro vs. methyl substituent) | Potential enzyme inhibitor |
| 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(furan-2-yl)methyl]acetamide | High (differs in thiophene vs. furan ring) | Possible receptor modulator |
Based on its structure, we can propose a hypothetical mechanism of action for this compound:
- The compound enters the cell through passive diffusion, facilitated by its lipophilic nature.
- Once inside, it may bind to a specific protein target, such as an enzyme or receptor.
- The sulfonyl group could form hydrogen bonds with polar amino acid residues in the binding pocket.
- The thiophene ring might engage in π-π stacking interactions with aromatic residues.
- The piperidine ring could contribute to the overall binding affinity through hydrophobic interactions.
- These combined interactions could lead to inhibition of the target protein's function, potentially resulting in a biological effect.
Research Gaps and Future Directions
While the potential biological activity of this compound is promising, several key areas require further investigation:
- Target identification: Experimental studies are needed to determine specific protein targets.
- Structure-activity relationship (SAR) studies: Synthesizing and testing analogs could help optimize activity.
- In vitro assays: Screening against various enzyme and receptor panels would provide insight into its biological effects.
- In vivo studies: Animal models could help assess the compound's pharmacokinetics and potential therapeutic applications.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 4-Cl-BsCl, Et₃N | DCM | 78–85 | ≥95% |
| 2 | HATU, DIPEA | DMF | 65–72 | ≥98% |
Advanced: How to resolve contradictory bioactivity data across structural analogs in receptor binding assays?
Analysis Framework:
- Structural comparison : Map substituent effects (e.g., thiophene vs. chlorophenyl) using molecular docking (AutoDock Vina) to assess steric/electronic interactions with target receptors .
- Assay variability : Standardize protocols (e.g., cAMP accumulation vs. radioligand displacement) to minimize discrepancies. For example, IC₅₀ values for analogs range from 0.8 μM (thiophene-substituted) to 12 μM (chlorophenyl-substituted) due to differences in receptor subtype selectivity .
- Statistical validation : Apply ANOVA to compare IC₅₀ values across ≥3 independent experiments .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodology:
- NMR :
- ¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 4H, Ar-H), 4.3 (s, 2H, CH₂-thiophene), 3.9–3.7 (m, 2H, piperidine) .
- ¹³C NMR : Confirm sulfonyl (C-SO₂ at 118 ppm) and acetamide (C=O at 170 ppm) groups .
- Mass Spec : ESI-MS m/z 465.2 [M+H]⁺ (calculated: 465.08) .
- HPLC : Use C18 column (MeCN/H₂O 70:30) for purity ≥98% .
Advanced: How to optimize reaction conditions for scalability without compromising enantiomeric purity?
Strategies:
- Catalyst screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis of the piperidine core .
- Solvent effects : Replace DMF with MeCN to reduce byproduct formation at scale .
- Process monitoring : Implement PAT (Process Analytical Technology) with inline FTIR to track intermediates .
Q. Table 2: Scalability vs. Enantiomeric Excess (ee)
| Batch Size (g) | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| 10 | BINAP-Ru | 92 | 75 |
| 100 | None | 0 | 82 |
Basic: What pharmacological screening models are suitable for initial activity profiling?
Methodology:
- In vitro :
- Enzyme inhibition : Test against COX-2 (IC₅₀) using fluorogenic substrate assays .
- Receptor binding : Radioligand competition assays for σ-1 or 5-HT receptors .
- In vivo : Acute inflammation models (e.g., carrageenan-induced paw edema in rats) at 10–50 mg/kg .
Advanced: How to interpret conflicting cytotoxicity data between cancer cell lines?
Resolution Approach:
- Mechanistic profiling : Compare apoptosis markers (caspase-3 activation) vs. necrosis (LDH release) in resistant (MCF-7) vs. sensitive (HeLa) lines .
- Metabolic stability : Assess hepatic microsomal degradation (t₁/₂ < 30 min correlates with low in vivo efficacy) .
- Dose-response curves : Use Hill slopes to distinguish target-specific (slope ~1) vs. off-target effects (slope >2) .
Basic: What computational tools predict the compound’s ADMET properties?
Methodology:
- Software : SwissADME for bioavailability radar (TPSA >90 Ų indicates poor BBB penetration) .
- CYP inhibition : Use Schrödinger’s QikProp to predict CYP3A4/2D6 interactions (predicted IC₅₀ >10 μM suggests low risk) .
Advanced: How to design SAR studies focusing on the thiophene and sulfonyl groups?
SAR Framework:
- Thiophene modifications : Synthesize analogs with 3-methylthiophene or furan replacements. Assess logP (ALOGPS) and binding affinity (ΔG via MD simulations) .
- Sulfonyl bioisosteres : Replace 4-Cl-benzenesulfonyl with trifluoromethanesulfonyl. Test thermal stability (DSC) and solubility (shake-flask method) .
Q. Table 3: SAR Trends
| Modification | logP Change | IC₅₀ (μM) |
|---|---|---|
| Thiophene → Furan | +0.3 | 1.2 → 3.8 |
| 4-Cl → CF₃ | -0.5 | 1.2 → 0.9 |
Basic: What purification methods ensure high-purity batches?
Protocols:
- Recrystallization : Use EtOAc/hexane (1:4) to remove sulfonic acid byproducts .
- Prep-HPLC : C18 column, isocratic elution (MeCN/H₂O 65:35) for >99% purity .
Advanced: How to validate target engagement in complex biological matrices?
Validation Workflow:
- Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide group. Confirm target binding via Western blot (anti-biotin antibodies) .
- CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stability shifts (ΔTm >2°C indicates engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
